N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: is a complex organic compound that features a brominated indole moiety and a hexahydrocinnolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of indole to obtain 6-bromoindole. This is followed by the alkylation of 6-bromoindole with an appropriate ethylating agent to introduce the ethyl group. The resulting intermediate is then coupled with a hexahydrocinnolinyl derivative under amide-forming conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The carbonyl group in the hexahydrocinnolinyl part can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the indole ring can be substituted with different nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxoindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the hexahydrocinnolinyl group can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Similar in structure but with a methoxynaphthalene group instead of a hexahydrocinnolinyl group.
N’-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide: Contains an oxoindole moiety and a piperidine group.
Uniqueness
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the presence of both a brominated indole and a hexahydrocinnolinyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21BrN4O2 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H21BrN4O2/c21-16-6-5-14-7-9-24(18(14)12-16)10-8-22-19(26)13-25-20(27)11-15-3-1-2-4-17(15)23-25/h5-7,9,11-12H,1-4,8,10,13H2,(H,22,26) |
InChI Key |
AYDDGTUJPQKHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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